

Physical and chemical properties of N-acetylintoline

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Compound of Interest

Compound Name: 1-Acetylintoline

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An In-depth Technical Guide to N-Acetylintoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-acetylintoline, also known as 1-acetyl-2,3-dihydro-1H-indole, is a heterocyclic organic compound. It is a derivative of indoline where an acetyl group is attached to the nitrogen atom. This molecule serves as a valuable building block and key intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.[1] The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-tumor and anti-bacterial properties.[2][3] N-acetylintoline's stability and reactivity make it suitable for various chemical transformations, enabling the development of novel compounds with desired biological and chemical properties.[1]

Physical and Chemical Properties

N-acetylintoline is typically an off-white crystalline powder.[1][4] Its core physical and chemical identifiers are summarized below.

Table 1: General and Physical Properties of N-Acetylintoline

Property	Value	Reference(s)
IUPAC Name	1-(2,3-dihydroindol-1-yl)ethanone	[5]
Synonyms	N-Acetylindoline, 1-Acetyl-2,3-dihydroindole	[1]
CAS Number	16078-30-1	[5][6]
Molecular Formula	C ₁₀ H ₁₁ NO	[1][5]
Molecular Weight	161.20 g/mol	[6]
Appearance	White to Off-white crystalline powder	[1][4]
Melting Point	102-104 °C (lit.)	[4][6]
100-106 °C	[1]	
Boiling Point	355.1 °C at 760 mmHg (Predicted)	[7]
Density	1.144 g/cm ³ (Predicted)	[7]
InChI Key	RNTCWULFNYNFGI-UHFFFAOYSA-N	[6]
SMILES	CC(=O)N1CCc2ccccc12	[6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of N-acetylindoline.

Table 2: Spectroscopic Data for N-Acetylindoline

Spectrum Type	Key Peaks / Signals	Reference
^1H NMR	Data available, specific shifts may vary by solvent.	[5]
^{13}C NMR	Data available, specific shifts may vary by solvent.	[5]
IR (Infrared)	Data available, characteristic amide C=O stretch expected.	[5]
Mass Spec (GC-MS)	Data available.	[5]

Note: While spectral data for N-acetylintoline is available, detailed peak assignments were not found in the public search results. Researchers should refer to spectral databases or acquire data on their specific samples for definitive characterization.

Experimental Protocols

Synthesis of N-Acetylintoline

N-acetylintoline is most commonly synthesized via the acetylation of indoline. This can be achieved using various acetylating agents. Below is a general protocol based on standard acylation procedures.

Objective: To synthesize N-acetylintoline from indoline.

Materials:

- Indoline
- Acetic anhydride or Acetyl chloride
- A suitable base (e.g., Triethylamine, Pyridine, or aqueous Sodium Hydroxide)
- An appropriate solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)
- Deionized water

- Drying agent (e.g., anhydrous Magnesium Sulfate or Sodium Sulfate)
- Silica gel for chromatography (if needed)
- Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

General Protocol (using Acetic Anhydride):

- Dissolution: Dissolve indoline in a suitable solvent such as dichloromethane or THF in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.
- Addition of Base: Add a base, such as triethylamine (typically 1.1 to 1.5 equivalents), to the solution to act as a scavenger for the acetic acid byproduct.
- Acetylation: Slowly add acetic anhydride (typically 1.0 to 1.2 equivalents) to the stirred solution. The reaction is often exothermic, so maintain the temperature at 0-5 °C during the addition.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (indoline) is consumed.
- Workup:
 - Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
 - Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
 - Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure N-acetylintoline.

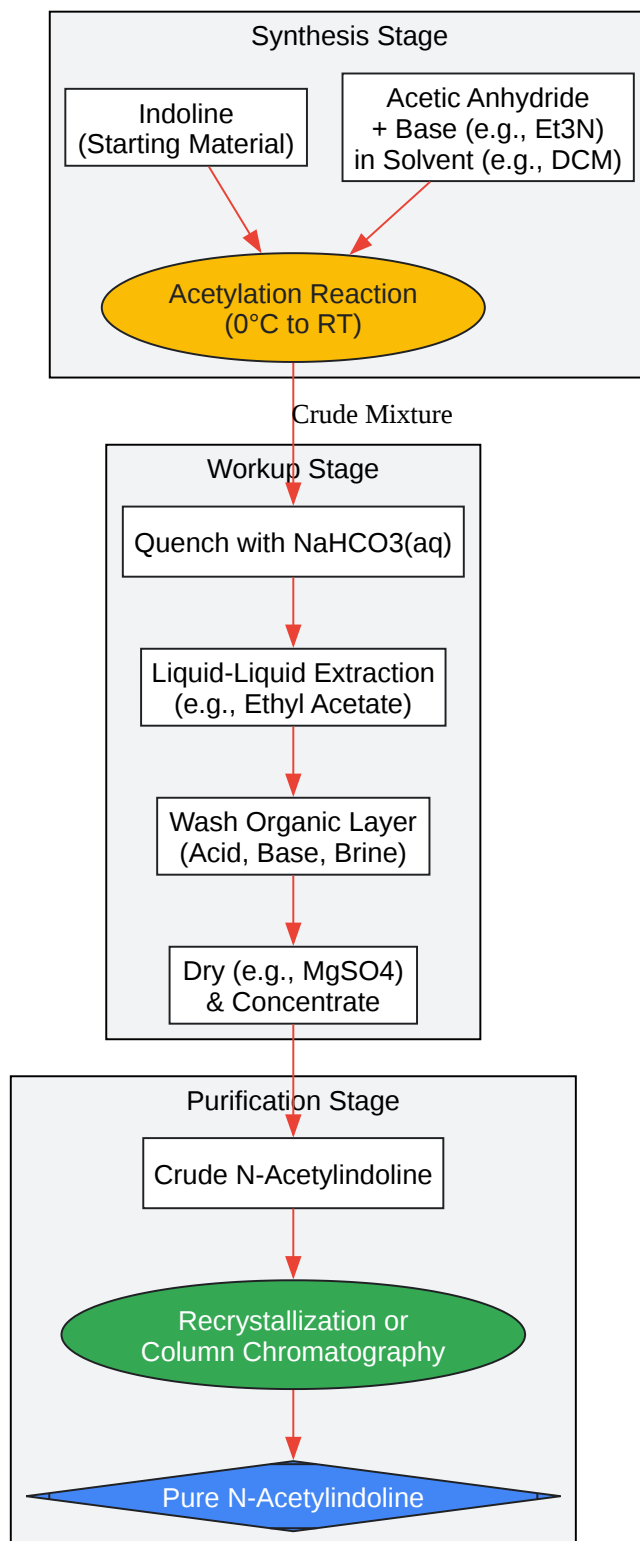
This is a generalized procedure. Specific conditions such as reaction time, temperature, and purification method may need to be optimized. A similar acetylation process is described for a related compound, indole-2-carboxylic acid, using acetic anhydride, triethylamine, and DMAP in acetone.^[8]

Logical Relationships and Workflows

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of N-acetylintoline.

Synthesis and Purification Workflow for N-Acetylindoline

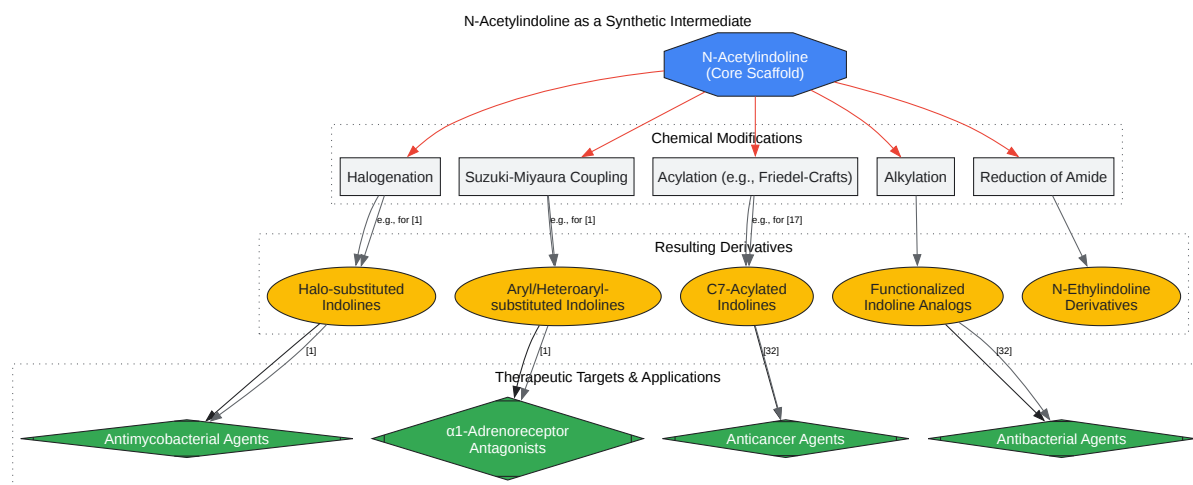
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Caption: Workflow for N-acetylindoline synthesis and purification.

Role in Drug Development

N-acetylindoline is not typically an active pharmaceutical ingredient (API) itself. Instead, its significance lies in its role as a versatile intermediate for creating more complex, biologically active molecules. The indoline core is a foundational structure for many therapeutic agents.

The diagram below illustrates the central role of N-acetylindoline as a precursor in the synthesis of diverse functionalized derivatives for drug discovery.



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Caption: Role of N-acetylindoline in synthesizing diverse derivatives.

N-acetylindoline serves as a reactant for preparing a range of derivatives, including:

- Halo-substituted aromatic amides.[6]
- Triazolothiadiazepine dioxide derivatives.[6]
- Derivatives targeting α 1-adrenoreceptors.[6]
- Naphthalenedione derivatives with antimycobacterial activity.[6]
- C7-acylated indolines via rhodium-catalyzed reactions.[9]

The indoline scaffold itself is integral to compounds developed as anticancer, antibacterial, and anti-inflammatory drugs, as well as treatments for cardiovascular diseases.[2][3] By modifying the N-acetylindoline core, researchers can systematically explore structure-activity relationships to develop novel therapeutic candidates.

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